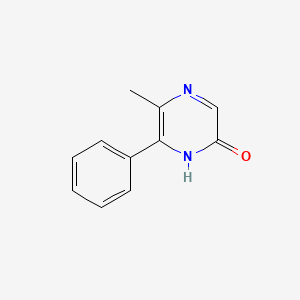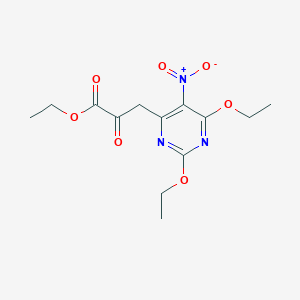
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo nitration and subsequent ethoxylation. The final step involves the esterification of the intermediate product to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxy groups can influence the compound’s solubility and reactivity. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A similar compound with a pyridine ring instead of a pyrimidine ring.
1-[3-(2,3-Dihydroxypropyl)-2,6-dimethoxy-5-nitro-3,4-dihydro-4-pyrimidinyl]acetone: Another pyrimidine derivative with different substituents.
Uniqueness
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93475-86-6 |
|---|---|
Formule moléculaire |
C13H17N3O7 |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate |
InChI |
InChI=1S/C13H17N3O7/c1-4-21-11-10(16(19)20)8(14-13(15-11)23-6-3)7-9(17)12(18)22-5-2/h4-7H2,1-3H3 |
Clé InChI |
FZHPUHZBNFUQMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=C1[N+](=O)[O-])CC(=O)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




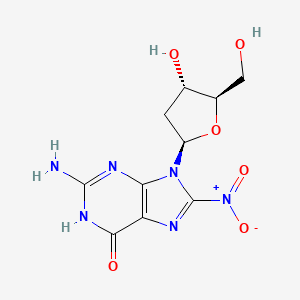
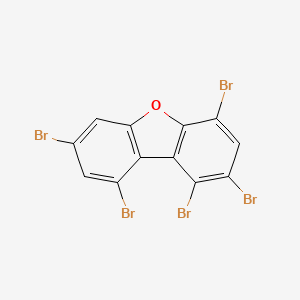

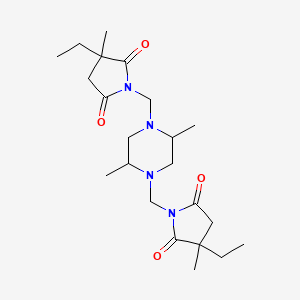
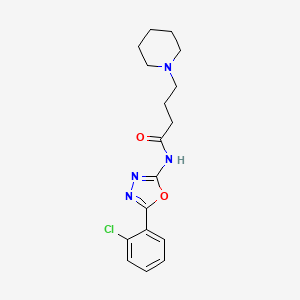

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
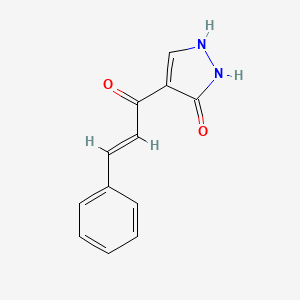
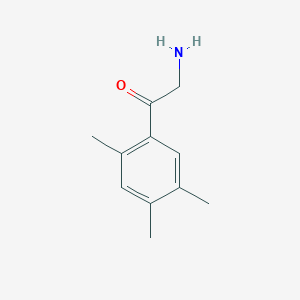
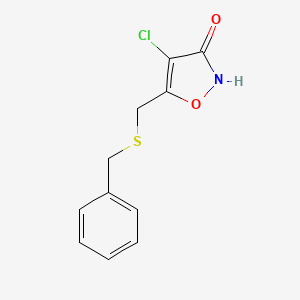
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
